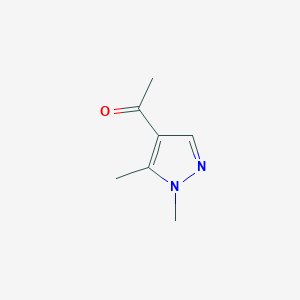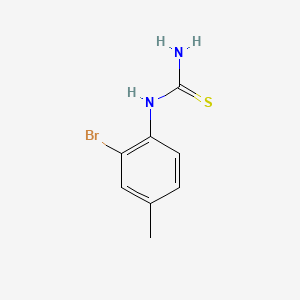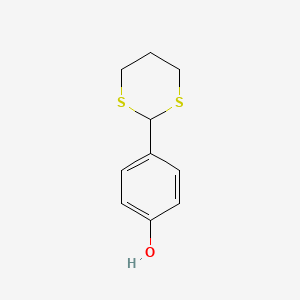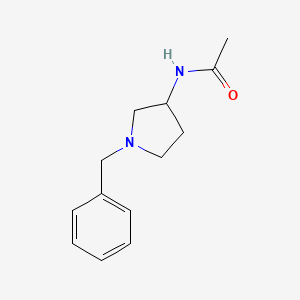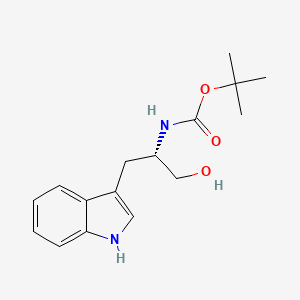
Boc-tryptophanol
Overview
Description
Boc-tryptophanol is a useful research compound. Its molecular formula is C16H22N2O3 and its molecular weight is 290.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Complex Compounds
Boc-tryptophanol is used in the synthesis of complex organic compounds. For example, it has been utilized in a one-pot synthesis of a tryptophanol derivative from N-Boc-aziridine and indole, leading to the creation of (−)-indolactam V, a compound with potential pharmacological applications (Noji, Okano, & Tokuyama, 2015).
Building Blocks for Peptide Chemistry
This compound derivatives are instrumental as building blocks in peptide chemistry. They are found in bioactive natural compounds, and efficient pathways for their synthesis have been developed, highlighting their importance in this field (Mollica et al., 2011).
Drug Delivery Applications
Nα-Boc-L-tryptophan has been used in the synthesis of amphiphilic BAB triblock copolymers for potential drug delivery applications. These copolymers can form spherical micelles and interconnected networks, which could be useful in controlling drug release (Voda et al., 2016).
Conformationally Constrained Tryptophan Analogs
The synthesis of tryptophan analogs with conformational constraints has been achieved using Boc-protected tryptophan. These analogs are valuable for probing the bioactive conformation in various biological studies, such as in opioid peptide research (Pulka et al., 2007).
Biocompatible and Smart Polymers
Boc-tryptophan methacryloyloxyethyl ester has been polymerized to create biocompatible fluorescent cationic chiral polymers with smart pH-responsiveness. These polymers show potential in applications like siRNA delivery due to their excellent biocompatibility and responsive behavior (Roy et al., 2013).
Peptide Synthesis
Boc-tryptophans have been used in the Pictet-Spengler cyclization process, which is crucial for constructing certain alkaloids. The presence of the BOC group significantly affects the reactivity and stereoselectivity of this reaction, making it vital for specific peptide syntheses (Zhang & Cook, 1995).
Modular Combination in Synthesis
The Boc-protected aryl tryptophan derivatives synthesized through a modular combination of enzymatic and chemocatalytic reactions highlight the versatility of this compound in creating diverse compounds useful in medicinal chemistry (Frese et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Boc-tryptophanol, also known as N-Boc-L-tryptophanol , is primarily used as a protective group for amines in organic synthesis . Its primary targets are amines, particularly those present in amino acids and peptides . Amines play a crucial role in various biological processes, including protein synthesis and neurotransmission .
Mode of Action
This compound interacts with its targets (amines) through a process known as Boc protection . In this process, the amine attacks the carbonyl carbon of the Boc anhydride (Boc2O), forming a new tetrahedral intermediate . This reaction results in the formation of Boc-protected amines and amino acids .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the Boc protection of amines . This process is part of the broader tryptophan (Trp) metabolism, which involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
As a protective group in organic synthesis, this compound is typically used in controlled laboratory or industrial settings, where its bioavailability is managed through precise chemical reactions
Biochemical Analysis
Biochemical Properties
Boc-tryptophanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including tryptophan hydroxylase, which is involved in the biosynthesis of serotonin. The compound also interacts with indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, which are key enzymes in the kynurenine pathway of tryptophan metabolism . These interactions are crucial for the regulation of tryptophan levels and the production of bioactive metabolites.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of serotonin receptors, thereby affecting neurotransmission and mood regulation . Additionally, this compound can impact the expression of genes involved in the immune response and inflammation, highlighting its potential therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase . These interactions lead to changes in the levels of serotonin and kynurenine pathway metabolites, which in turn influence various physiological processes. This compound also affects gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under normal conditions but can degrade when exposed to high temperatures or strong acids . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of neurotransmitter levels and immune responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance serotonin production and improve mood-related behaviors . At high doses, this compound can exhibit toxic effects, including neurotoxicity and liver damage . These findings highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily the kynurenine pathway of tryptophan metabolism . It interacts with enzymes such as indoleamine 2,3-dioxygenase and tryptophan 2,3-dioxygenase, leading to the production of kynurenine and other metabolites . These interactions can affect metabolic flux and the levels of various bioactive compounds, influencing physiological functions such as immune response and neurotransmission .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also be influenced by factors such as tissue permeability and blood-brain barrier transport .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interactions with enzymes and other biomolecules, enabling it to modulate cellular processes effectively.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-12(10-19)8-11-9-17-14-7-5-4-6-13(11)14/h4-7,9,12,17,19H,8,10H2,1-3H3,(H,18,20)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFQUFUAEKORKL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427137 | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82689-19-8 | |
| Record name | tert-Butyl [(2S)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


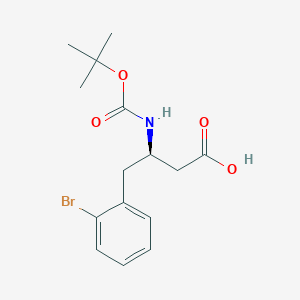
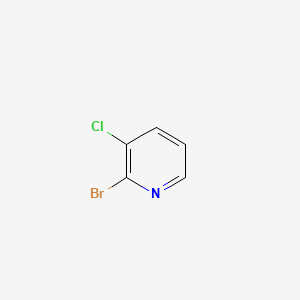


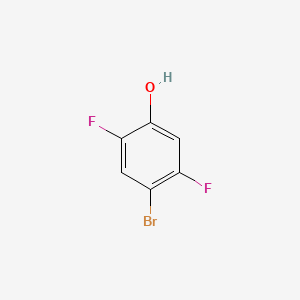
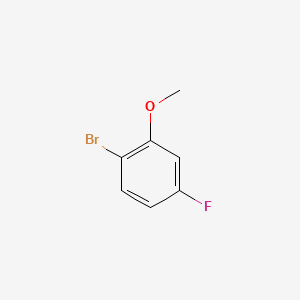
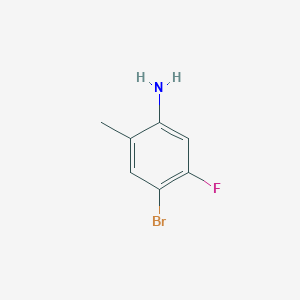

![5-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1276733.png)
